![molecular formula C21H19N3O2 B2504007 3-(hydroxymethyl)-5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108740-62-9](/img/structure/B2504007.png)
3-(hydroxymethyl)-5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(hydroxymethyl)-5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one" is a derivative of the pyrazolopyrazine class, which is a heterocyclic compound featuring a pyrazole ring fused to a pyrazine ring. This class of compounds has been studied for various biological activities, including anti-inflammatory, anticonvulsant, and receptor antagonist properties .
Synthesis Analysis
The synthesis of pyrazolopyrazine derivatives often involves multi-step reactions starting from simple precursors such as phenylacetonitriles or hydrazine derivatives. For example, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which are structurally related to the compound , involves condensation reactions, cyclization, and amination steps . Similarly, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones involves modifications at various positions of the core structure to achieve the desired biological activity .
Molecular Structure Analysis
The molecular structure of pyrazolopyrazine derivatives is characterized by the presence of multiple rings, which can be substituted with various functional groups to modulate the compound's properties. The presence of a hydroxymethyl group and a 3-methylbenzyl moiety in the compound suggests potential sites for further functionalization or interaction with biological targets .
Chemical Reactions Analysis
Pyrazolopyrazine derivatives can undergo various chemical reactions, including alkylation, acylation, and condensation, to introduce different substituents that affect their biological activity. For instance, the reaction of phenylmalononitrile with hydrazine can lead to the formation of amino-pyrazolo[1,5-a]pyrimidine derivatives, which can further react with dicarbonyl compounds to yield different side chains or linkages .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrazine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the rings. For example, the introduction of a hydroxymethyl group may increase the compound's hydrophilicity, while the presence of a 3-methylbenzyl group could affect its lipophilicity and membrane permeability .
Aplicaciones Científicas De Investigación
Dye Synthesis and Application to Textiles :
- The research by Rangnekar (2007) highlighted the synthesis of various pyrazolo[1,5-a]pyrazine derivatives, which were then applied as disperse dyes on polyester fibers. The fastness properties of these dyes were also studied, indicating the compound's relevance in textile chemistry (Rangnekar, 2007).
Anticancer Activity :
- Lv et al. (2012) synthesized a series of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives. Among these, a particular compound demonstrated the ability to selectively inhibit the growth of H322 lung cancer cells by inducing apoptosis, showcasing the potential medicinal applications of this chemical structure (Lv et al., 2012).
Antimicrobial Activity :
- Abdelrahman et al. (2020) conducted a study involving the synthesis of pyrazole derivatives, including those similar to 3-(hydroxymethyl)-5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one. Some of these newly synthesized compounds exhibited significant antimicrobial activity against strains like S. aureus, E. coli, and C. albicans, suggesting potential use in antimicrobial treatments (Abdelrahman et al., 2020).
Propiedades
IUPAC Name |
3-(hydroxymethyl)-5-[(3-methylphenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-15-6-5-7-16(12-15)13-23-10-11-24-20(21(23)26)18(14-25)19(22-24)17-8-3-2-4-9-17/h2-12,25H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIXBXYOAZJZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CN3C(=C(C(=N3)C4=CC=CC=C4)CO)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(hydroxymethyl)-5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2503925.png)
![3-(3,5-Dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2503926.png)
![8-(3,4-dimethoxyphenethyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503929.png)
![2,6-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2503931.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2503932.png)
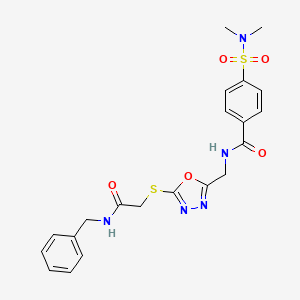
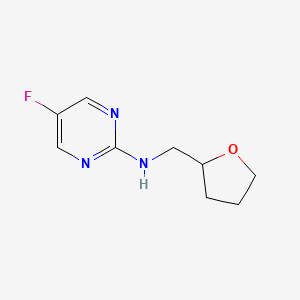
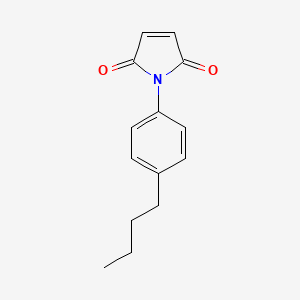
![1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503938.png)
![ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate](/img/structure/B2503940.png)
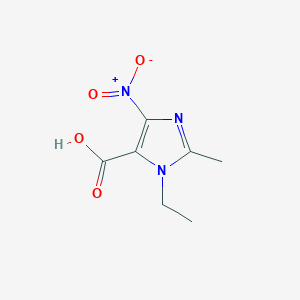
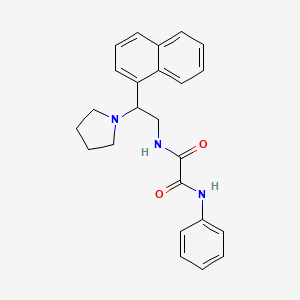
![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2503944.png)
![5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2503945.png)